Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol is a compound that combines the properties of methanesulfonic acid and a silylated alcohol. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . The silylated alcohol component, 6-methyl-7-trimethylsilylhept-5-en-2-ol, is a derivative of heptenol with a trimethylsilyl group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid is typically synthesized through the oxidation of dimethyl sulfide using oxygen from the air or chlorine . The silylated alcohol, 6-methyl-7-trimethylsilylhept-5-en-2-ol, can be prepared by reacting heptenol with trimethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred for its efficiency and high yield. The silylated alcohol is produced on a smaller scale, often in specialized chemical laboratories.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: The silylated alcohol can be reduced to form the corresponding alcohol without the silyl group.
Substitution: Both components can participate in substitution reactions, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products
Oxidation: Methanesulfonate salts and other sulfonic acid derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a catalyst in esterification and alkylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in electroplating, battery electrolytes, and metal recovery processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Methanesulfonic Acid: Acts as a strong acid catalyst, facilitating protonation and subsequent reactions.
Silylated Alcohol: Enhances stability and reactivity, allowing for selective reactions and product formation.
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid with similar catalytic properties but higher corrosivity.
Trimethylsilyl Chloride: A silylating agent used in similar reactions but without the acidic properties.
Uniqueness
Methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol is unique due to its combination of strong acidity and silylation, providing enhanced stability and reactivity compared to other compounds .
Properties
CAS No. |
660823-58-5 |
---|---|
Molecular Formula |
C12H28O4SSi |
Molecular Weight |
296.50 g/mol |
IUPAC Name |
methanesulfonic acid;6-methyl-7-trimethylsilylhept-5-en-2-ol |
InChI |
InChI=1S/C11H24OSi.CH4O3S/c1-10(9-13(3,4)5)7-6-8-11(2)12;1-5(2,3)4/h7,11-12H,6,8-9H2,1-5H3;1H3,(H,2,3,4) |
InChI Key |
BSFYZYXXDQMKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C[Si](C)(C)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.